molecular formula C9H18ClNO2 B2623024 Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochloride CAS No. 2228301-30-0

Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochloride

Cat. No. B2623024
CAS RN: 2228301-30-0
M. Wt: 207.7
InChI Key: PVARRWSXZFUZIJ-UHFFFAOYSA-N
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Description

“Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochloride” is a chemical compound with the CAS Number: 2228301-30-0 . It has a molecular weight of 207.7 and its IUPAC name is "this compound" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C9H17NO2.ClH/c1-9(2)6(4-7(9)10)5-8(11)12-3;/h6-7H,4-5,10H2,1-3H3;1H" . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved data.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and storing in a tightly closed container (P233) .

properties

IUPAC Name

methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2)6(4-7(9)10)5-8(11)12-3;/h6-7H,4-5,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVARRWSXZFUZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1N)CC(=O)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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